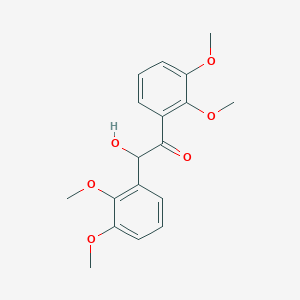
o-Veratroin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Veratroin: is an organic compound belonging to the class of aromatic ethers It is characterized by the presence of two methoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methylation of Guaiacol: One of the common methods to synthesize o-Veratroin involves the methylation of guaiacol (2-methoxyphenol). This reaction typically uses dimethyl sulfate or methyl iodide as the methylating agents in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrially, this compound can be produced through the catalytic methylation of guaiacol using methanol in the presence of a suitable catalyst like copper or palladium. The reaction is carried out under controlled temperature and pressure conditions to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: o-Veratroin can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives.
Applications De Recherche Scientifique
Chemistry:
- o-Veratroin is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of this compound in treating various diseases due to its bioactive properties.
Industry:
- This compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism by which o-Veratroin exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also interact with enzymes and receptors involved in various biochemical processes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Guaiacol: Similar to o-Veratroin but with only one methoxy group.
Veratrole: Another aromatic ether with two methoxy groups but in different positions on the benzene ring.
Uniqueness:
- This compound’s unique arrangement of methoxy groups on the benzene ring imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
5653-61-2 |
|---|---|
Formule moléculaire |
C18H20O6 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
1,2-bis(2,3-dimethoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C18H20O6/c1-21-13-9-5-7-11(17(13)23-3)15(19)16(20)12-8-6-10-14(22-2)18(12)24-4/h5-10,15,19H,1-4H3 |
Clé InChI |
OOCMVIWZLARXOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(C(=O)C2=C(C(=CC=C2)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



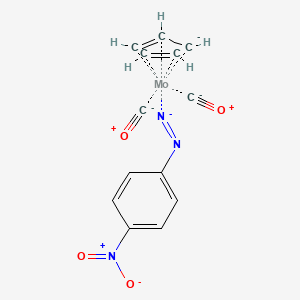
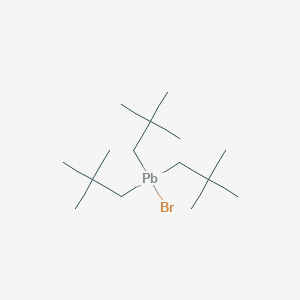
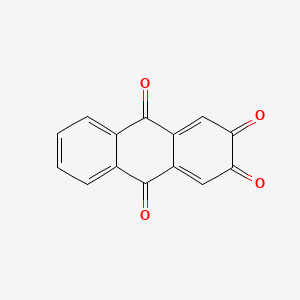


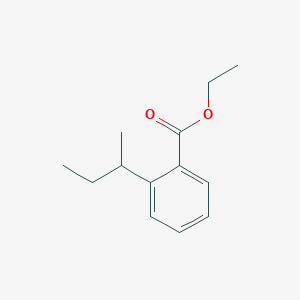
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
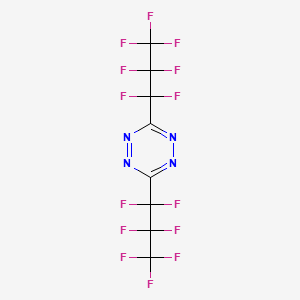
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

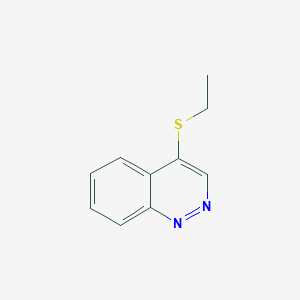
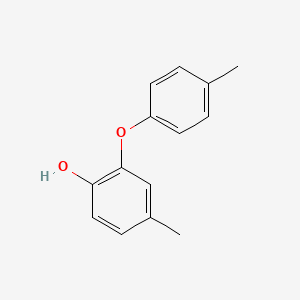
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
